molecular formula C18H15FN4O B12135078 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12135078
M. Wt: 322.3 g/mol
InChI Key: YVUWJCQAWWBKIJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a benzimidazole core fused with a pyrrolone ring. The 2-fluorobenzyl substituent at the 1-position distinguishes it from related analogs. Key structural attributes include:

  • Benzimidazole moiety: Known for interacting with biological targets like enzymes and receptors via hydrogen bonding and π-π stacking .
  • Pyrrolone ring: Contributes to metabolic stability and influences solubility .

Properties

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[(2-fluorophenyl)methyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15FN4O/c19-12-6-2-1-5-11(12)9-23-10-15(24)16(17(23)20)18-21-13-7-3-4-8-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22)

InChI Key

YVUWJCQAWWBKIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Biological Activity

5-Amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₈H₁₅FN₄O
  • Molecular Weight : 322.34 g/mol
  • CAS Number : 881045-58-5

The compound exhibits biological activity primarily through its interaction with specific protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumorigenesis. Inhibitors of FGFR1 can impede cancer cell proliferation and survival.

Anticancer Activity

A study highlighted the compound's ability to inhibit FGFR1 kinase activity with an IC50 value of 3.5 μM. Further derivatives demonstrated even greater potency, with some showing IC50 values as low as 0.32 μM against FGFR1 and significant antiproliferative effects on cancer cell lines such as KG1 myeloma cells (IC50 values of 5.6 μM and 9.3 μM) .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (μM)Cell Line
5-Amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-oneFGFR13.5-
Derivative AFGFR10.63KG1
Derivative BFGFR10.32KG1

Antimicrobial Activity

The compound's benzimidazole moiety suggests potential antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities. The lipophilic nature of these compounds enhances their ability to permeate cellular membranes, leading to increased bioactivity against various pathogens .

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by structural modifications. For instance, substituents on the benzyl group and variations in the benzimidazole ring can significantly alter potency and selectivity for biological targets. Compounds with enhanced lipophilicity have been shown to improve membrane penetration and overall efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of 5-amino-4-(1H-benzimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one. These studies revealed that specific modifications led to improved inhibition of FGFR1 and enhanced antiproliferative effects against cancer cell lines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one exhibit a range of biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : The benzimidazole derivatives are known for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. This compound's ability to disrupt bacterial membrane biosynthesis is particularly noteworthy.
  • Antiviral Effects : Preliminary studies suggest that the compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • A study published in Scientific Reports demonstrated the synthesis of related benzimidazole derivatives and evaluated their anticancer properties against various cell lines, including breast and lung cancer models. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology .
  • Another investigation highlighted the antimicrobial activity of similar compounds against resistant bacterial strains. The study utilized agar-well diffusion methods to assess the efficacy of these derivatives, revealing promising results against both bacteria and fungi .

Comparison with Similar Compounds

Fluorobenzyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound 2-Fluorobenzyl C₁₈H₁₄FN₄O* ~320.3† Enhanced lipophilicity; potential optimized receptor binding due to ortho-F steric/electronic effects .
4-Fluorobenzyl Analog 4-Fluorobenzyl C₁₇H₁₃FN₄O 308.31 Higher metabolic stability than non-fluorinated analogs; demonstrated anticancer and antimicrobial activity in vitro .
4-Bromophenyl Analog 4-Bromophenyl C₁₇H₁₃BrN₄O 369.20 Bromine's bulkiness may hinder membrane permeability but improve halogen bonding in target interactions .

Aliphatic and Bulky Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
2-Ethylhexyl Analog 2-Ethylhexyl C₁₅H₁₈N₄O 278.33 Increased lipophilicity improves cellular uptake; shown to inhibit cancer cell proliferation (IC₅₀ ~5 μM) .
Cyclohexenylethyl Analog Cyclohexenylethyl C₂₀H₂₂N₄O 322.4 Improved solubility due to cyclohexene's partial hydrophilicity; explored for antifungal applications .

Aromatic and Heteroaromatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
Benzodioxolemethyl Analog Benzodioxolemethyl C₂₀H₁₉N₃O₃ 353.38 Strong FGFR1 inhibition (IC₅₀ = 0.32 μM); oxygen atoms in benzodioxole enhance hydrogen-bonding potential .
3,4-Dichlorophenyl Analog 3,4-Dichlorophenyl C₁₇H₁₂Cl₂N₄O 359.21 Electron-withdrawing Cl groups enhance electrophilicity; tested for antiparasitic activity .
Thiazole-Containing Analog 4-Chloro-2-fluorophenyl + thiazole C₁₇H₁₁ClFN₃OS ~367.8 Replaced benzimidazole with benzothiazole; altered target specificity (e.g., kinase inhibition vs. antimicrobial) .

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • However, para-fluoro derivatives (e.g., ) show higher metabolic stability due to reduced steric hindrance during oxidation .
  • Halogen Type : Bromine (e.g., ) and chlorine (e.g., ) substituents enhance halogen bonding but may reduce solubility. Fluorine balances lipophilicity and electronic effects .

Pharmacological Profiles

  • Anticancer Activity : The benzodioxolemethyl analog exhibits potent FGFR1 inhibition, while the ethylhexyl derivative shows broader antiproliferative effects. The target compound’s 2-fluorobenzyl group may optimize kinase selectivity.
  • Antimicrobial Activity : Thiazole-containing analogs and dichlorophenyl derivatives demonstrate varied efficacy against pathogens, suggesting substituent-dependent mechanisms.

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